フェニル N-イソプロピルカルバメート

概要

説明

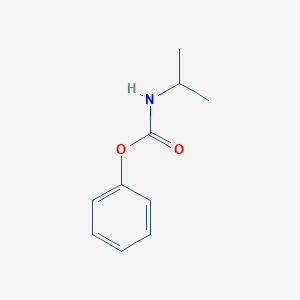

Phenyl N-isopropylcarbamate, also known as isopropyl N-phenylcarbamate, is a chemical compound with the molecular formula C10H13NO2. It is an isopropyl ester of carbamic acid and is known for its various applications, particularly in agriculture as a selective herbicide. This compound is effective in inhibiting plant growth and is used to control weeds in various crops .

科学的研究の応用

Phenyl N-isopropylcarbamate has several scientific research applications, including:

作用機序

Target of Action

Phenyl N-isopropylcarbamate, also known as phenyl N-(propan-2-yl)carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in biological systems . .

Mode of Action

Carbamates in general are designed to make drug-target interactions through their carbamate moiety . They can modulate inter- and intramolecular interactions with target enzymes or receptors .

Biochemical Pathways

The phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds, could potentially be influenced by phenyl derivatives .

Pharmacokinetics

Phenyl N-isopropylcarbamate has been labeled with stable heavy isotopes of hydrogen, carbon, and other elements for use as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that treatment of plants with n-phenyl carbamate herbicides produces root swelling, and affected cells are arrested at metaphase or anaphase, contain enlarged and polyploid nuclei .

Action Environment

Environmental conditions are extremely important in determining the extent of plant response to isopropyl N-phenyl carbamate (IPC), a selective herbicide used in the control of weedy grasses and certain broadleaf species . The herbicidal effectiveness of IPC was found to be highly variable under different conditions .

生化学分析

Biochemical Properties

Phenyl N-isopropylcarbamate is a derivative of the phenylpropanoid pathway, which is a metabolic pathway in plants that produces a wide range of organic compounds . The phenylpropanoid pathway is derived from the amino acids phenylalanine and tyrosine

Molecular Mechanism

It is known that the structure of phenyl N-isopropylcarbamate was solved by direct methods and refined to an R of 0·123 for 455 observed reflections . The molecule is stabilised by N-H . O hydrogen bonds (2·873A)

Metabolic Pathways

Phenyl N-isopropylcarbamate is a derivative of the phenylpropanoid pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes

準備方法

Synthetic Routes and Reaction Conditions

Phenyl N-isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to synthesize substituted O-aryl carbamates .

Industrial Production Methods

In industrial settings, (1-Methylethyl)carbamic Acid Phenyl Ester is produced using large-scale reactors where phenyl isocyanate and isopropanol are mixed under controlled conditions. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation or crystallization to obtain high purity .

化学反応の分析

Types of Reactions

Phenyl N-isopropylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert (1-Methylethyl)carbamic Acid Phenyl Ester into amines and alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols. These products have diverse applications in different fields .

類似化合物との比較

Similar Compounds

Phenylurethane: Similar in structure and used as a sedative and hypnotic agent.

Isopropyl N-(3-chlorophenyl)carbamate: Another herbicide with similar applications in agriculture.

Carbamic acid esters: A broad class of compounds with various applications in agriculture and medicine.

Uniqueness

Phenyl N-isopropylcarbamate is unique due to its specific action as a selective herbicide and its ability to inhibit plant growth effectively. Its structural properties and mode of action make it a valuable compound in both agricultural and scientific research .

生物活性

(1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Phenyl isopropyl carbamate, is a carbamate compound with significant biological activity. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 64-00-6

(1-Methylethyl)carbamic Acid Phenyl Ester primarily acts as a cholinesterase inhibitor , which means it interferes with the enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially leading to overstimulation of the nervous system.

Key Mechanisms:

- Cholinergic Activity : Enhances synaptic transmission by inhibiting acetylcholinesterase.

- Neurotoxicity : Prolonged inhibition can result in symptoms of toxicity, such as muscle twitching and respiratory distress due to excessive acetylcholine.

Biological Activity

The biological activity of (1-Methylethyl)carbamic Acid Phenyl Ester has been investigated in various studies, revealing its potential applications in medicine and agriculture.

In Vitro Studies

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : Research indicates that (1-Methylethyl)carbamic Acid Phenyl Ester can reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory conditions.

In Vivo Studies

- Neuroprotective Effects : Animal studies have demonstrated that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways.

- Toxicological Studies : Acute exposure studies reveal that high doses can lead to severe toxicity characterized by symptoms such as nausea, vomiting, and neurological disturbances. Chronic exposure may have long-term effects on the nervous system.

Case Study 1: Insecticidal Application

A study on the use of (1-Methylethyl)carbamic Acid Phenyl Ester as an insecticide showed promising results in controlling pest populations in agricultural settings. The compound demonstrated effective knockdown rates and prolonged residual activity against common agricultural pests.

Case Study 2: Clinical Observations

Clinical observations from patients exposed to (1-Methylethyl)carbamic Acid Phenyl Ester through occupational hazards indicated a correlation with increased incidence of cholinergic symptoms. Monitoring plasma cholinesterase levels was recommended for early detection of toxicity.

Safety and Toxicology

The compound is classified under hazardous materials due to its potential for acute toxicity. Symptoms of carbamate poisoning include:

- Headache

- Nausea and vomiting

- Muscle twitching

- Respiratory distress

特性

IUPAC Name |

phenyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307262 | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-10-7 | |

| Record name | 17614-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。